![molecular formula C17H15ClN4O2 B2388152 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea CAS No. 1211712-44-5](/img/structure/B2388152.png)
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea
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Description
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea, also known as BCU, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. BCU is a urea derivative that has been synthesized and studied for its unique properties and mechanisms of action.
Scientific Research Applications
Synthesis and Characterization
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea and its derivatives have been synthesized and characterized to explore their potential in various applications. For instance, Salama (2020) detailed the synthesis of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives, showcasing a methodological approach to creating such compounds and elucidating their structures using NMR, mass spectrometry, and IR spectroscopy (Salama, 2020).
Anticancer Activity
Research has explored the potential anticancer activities of oxadiazole derivatives. Siddig et al. (2021) synthesized urea and thiourea derivatives containing the benzimidazole group, showing promising anticancer properties through in vitro assays against breast cancer cell lines. These findings highlight the potential therapeutic applications of these derivatives in cancer treatment (Siddig et al., 2021).
Antimicrobial Activity
A study by Shankar et al. (2017) synthesized novel urea derivatives and evaluated their inhibitory effects as anti-microbial agents, showing promising activity against selected bacterial strains. This research points to the potential use of these compounds in developing new antimicrobial treatments (Shankar et al., 2017).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their corrosion inhibition properties. Kalia et al. (2020) studied new oxadiazole derivatives for controlling mild steel dissolution in hydrochloric acid, finding high inhibition efficiency, which could have implications for industrial applications in protecting metals from corrosion (Kalia et al., 2020).
properties
IUPAC Name |
1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-8-6-13(7-9-14)11-19-16(23)20-17-22-21-15(24-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHCNVGAYJLOFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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